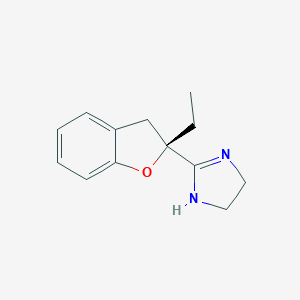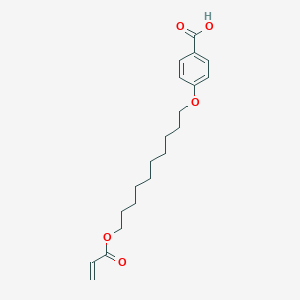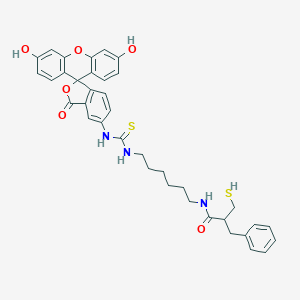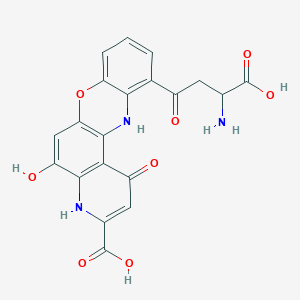
Acétate de noréthindrone 3-éther éthylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norethindrone Acetate 3-Ethyl Ether is a synthetic derivative of norethindrone acetate, a progestin medication widely used in birth control pills, menopausal hormone therapy, and the treatment of gynecological disorders . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Applications De Recherche Scientifique
Norethindrone Acetate 3-Ethyl Ether has several scientific research applications. It is used in proteomics research and as a biochemical reagent . Its unique properties make it valuable in studies related to hormone therapy, contraception, and the treatment of hormone-mediated illnesses such as endometriosis . Additionally, it is used in the development of new pharmaceuticals and in various industrial applications .
Mécanisme D'action
Target of Action
Norethindrone Acetate 3-Ethyl Ether, also known as Norethisterone Acetate, is a progestin, a synthetic progestogen . Its primary target is the progesterone receptor , the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity .
Mode of Action
Norethindrone Acetate 3-Ethyl Ether acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. It is a prodrug of norethisterone in the body .
Pharmacokinetics
Norethindrone Acetate 3-Ethyl Ether is subject to first-pass metabolism after oral dosing, resulting in an absolute bioavailability of approximately 64% for norethindrone . It is rapidly and extensively metabolized after its intravenous administration to women . The medication is a prodrug of norethindrone in the body .
Result of Action
Norethindrone Acetate 3-Ethyl Ether is used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders . It induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone .
Action Environment
The action of Norethindrone Acetate 3-Ethyl Ether can be influenced by various environmental factors. For instance, it has been suggested that a combination of ethinylestradiol and norethindrone may cause embryonic damage in a zebrafish model in a dose and time responsive manner
Safety and Hazards
Orientations Futures
Norethindrone Acetate 3-Ethyl Ether is currently used for contraception, treatment of abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause . Future research may focus on its potential uses in other medical conditions, as well as further investigation into its safety and efficacy .
Méthodes De Préparation
The preparation of Norethindrone Acetate 3-Ethyl Ether involves several synthetic routes and reaction conditions. One common method starts with 19-nor-4-androstenedione as the initial raw material. The process includes steps such as protection, ethynylation, hydrolysis, and esterification . The reaction conditions are typically mild, and the method is designed to reduce the formation of impurities, making it suitable for industrial production .
Analyse Des Réactions Chimiques
Norethindrone Acetate 3-Ethyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium tert-butoxide, acetylene, and hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the ethynylation step produces an intermediate that is further processed to obtain the final compound .
Comparaison Avec Des Composés Similaires
Norethindrone Acetate 3-Ethyl Ether is similar to other progestins such as norethindrone and norethindrone acetate . its unique chemical structure, which includes an ethyl ether group, distinguishes it from these compounds. This structural difference may result in variations in its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific therapeutic applications .
Similar Compounds::- Norethindrone
- Norethindrone Acetate
- Ethinylestradiol
- Levonorgestrel
Norethindrone Acetate 3-Ethyl Ether stands out due to its specific chemical modifications, which may offer unique benefits in certain medical and research contexts .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway involves the conversion of Norethindrone to Norethindrone Acetate followed by the reaction of Norethindrone Acetate with Ethanol in the presence of Acid catalyst to form Norethindrone Acetate 3-Ethyl Ether.", "Starting Materials": [ "Norethindrone", "Acetic Anhydride", "Pyridine", "Ethanol", "Sulfuric Acid" ], "Reaction": [ "Step 1: Norethindrone is reacted with Acetic Anhydride in the presence of Pyridine to form Norethindrone Acetate.", "Step 2: Norethindrone Acetate is then reacted with Ethanol in the presence of Sulfuric Acid catalyst to form Norethindrone Acetate 3-Ethyl Ether.", "Step 3: The product is then purified by recrystallization or chromatography." ] } | |
Numéro CAS |
50717-99-2 |
Formule moléculaire |
C24H32O3 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24+/m0/s1 |
Clé InChI |
BKNXOKQXQDHUJC-KAGYXSEVSA-N |
SMILES isomérique |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@@]4(C#C)OC(=O)C)C |
SMILES |
CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |
SMILES canonique |
CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |
Synonymes |
3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-ol Acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate](/img/structure/B114801.png)
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)

![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)



